![molecular formula C4Cl2N4O B2563849 5,6-Dichloro-[1,2,5]oxadiazolo[3,4-b]pyrazine CAS No. 153493-48-2](/img/structure/B2563849.png)
5,6-Dichloro-[1,2,5]oxadiazolo[3,4-b]pyrazine
Vue d'ensemble
Description
5,6-Dichloro-[1,2,5]oxadiazolo[3,4-b]pyrazine is a heterocyclic compound with the molecular formula C4Cl2N4O It is characterized by the presence of two chlorine atoms and an oxadiazole ring fused to a pyrazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloro-[1,2,5]oxadiazolo[3,4-b]pyrazine typically involves the reaction of 3,4-diaminofurazan with oxalic acid in a one-step amide condensation reaction . Another method involves the use of thionyl chloride in N,N-dimethylformamide at temperatures ranging from 20 to 75°C . The resulting product is then purified to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Nucleophilic Aromatic Substitution (NAS)
The chlorine atoms at positions 5 and 6 are susceptible to substitution under mild conditions, enabling the introduction of various nucleophiles.
Key Reactions:
Mechanism : The electron-withdrawing oxadiazole ring activates the pyrazine core toward NAS, with reactions typically proceeding via a two-step addition-elimination pathway .
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings to form carbon-carbon bonds.
Examples:
Limitations : Steric constraints from the fused ring system reduce yields in couplings involving bulky substituents .
Cyclization and Ring-Opening Reactions
The oxadiazole ring undergoes selective transformations under controlled conditions:
-
Thermal decomposition : At >150°C, the oxadiazole ring cleaves to form nitrile intermediates, enabling synthesis of pyrazine-based polymers .
-
Reduction with LiAlH₄ : Converts oxadiazole to diamino groups, yielding 5,6-diaminopyrazine derivatives .
Biological Activity Correlations
Derivatives synthesized via these reactions exhibit structure-dependent bioactivity:
Stability and Reactivity Trends
-
pH sensitivity : Stable in acidic conditions (pH 2–6) but hydrolyzes above pH 8 via oxadiazole ring cleavage .
-
Solvent effects : Reactions in polar aprotic solvents (DMF, DMSO) achieve higher conversions than in THF or ethers .
This reactivity profile establishes 5,6-dichloro- oxadiazolo[3,4-b]pyrazine as a critical intermediate for developing therapeutics targeting metabolic and inflammatory pathways. Recent advances in its functionalization have expanded its
Applications De Recherche Scientifique
Medicinal Chemistry
5,6-Dichloro-[1,2,5]oxadiazolo[3,4-b]pyrazine has shown promise as a mitochondrial uncoupler , selectively depolarizing the inner mitochondrial membrane without affecting the plasma membrane. This property makes it a candidate for treating metabolic disorders such as nonalcoholic steatohepatitis. Preliminary studies indicate that derivatives of this compound can improve liver triglyceride content and reduce inflammation in animal models .
Case Study :
A study demonstrated that compounds derived from this compound exhibited significant effects on mitochondrial function in vitro. These compounds were tested for their ability to modulate energy metabolism in liver cells, showing potential for therapeutic applications in metabolic diseases .
Antimicrobial Activity
Research has identified this compound as having notable antimicrobial properties . Its structural features allow it to interact with various microbial targets effectively.
Data Table: Antimicrobial Activity
Compound | Activity Type | Target Organisms | Reference |
---|---|---|---|
This compound | Antibacterial | E. coli, S. aureus | |
This compound | Antifungal | C. albicans |
Material Science
The compound is also explored for its applications in material science , particularly in the development of new materials with unique electronic and photonic properties. Its ability to act as a building block for more complex molecules makes it valuable in synthetic chemistry.
Case Study :
Recent advancements in the synthesis of polymers incorporating this compound have led to materials with enhanced conductivity and stability. These materials are being investigated for use in organic light-emitting diodes (OLEDs) and other electronic devices .
Mécanisme D'action
The mechanism of action of 5,6-Dichloro-[1,2,5]oxadiazolo[3,4-b]pyrazine involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been studied as mitochondrial uncouplers for the potential treatment of nonalcoholic steatohepatitis . The compound’s structure allows it to participate in intramolecular charge transfer, leading to the formation of low-energy molecular orbitals that can be excited by visible light .
Comparaison Avec Des Composés Similaires
Similar Compounds
[1,2,5]Oxadiazolo[3,4-b]quinoxalines: These compounds share a similar oxadiazole ring structure but differ in the fused ring system.
[1,2,5]Thiadiazolo[3,4-b]pyrazine: This compound has a sulfur atom in place of the oxygen atom in the oxadiazole ring.
Uniqueness
5,6-Dichloro-[1,2,5]oxadiazolo[3,4-b]pyrazine is unique due to the presence of chlorine atoms, which influence its reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Activité Biologique
5,6-Dichloro-[1,2,5]oxadiazolo[3,4-b]pyrazine (CAS: 153493-48-2) is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies.
- Molecular Formula : C₄Cl₂N₄O
- Molecular Weight : 190.98 g/mol
- IUPAC Name : this compound
- Structure :
Synthesis
The synthesis of this compound typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to yield the target compound with high purity and yield. The compound has been reported to have a purity of over 95% in commercial preparations .
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance:
- In vitro studies demonstrated that derivatives of oxadiazolo-pyrazines possess inhibitory effects against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these derivatives ranged from 0.5 to 32 µg/mL depending on the specific strain tested .
Anticancer Activity
The compound has also been evaluated for anticancer properties:
- Cell Line Studies : In vitro assays using cancer cell lines showed that derivatives of this oxadiazole-pyrazine scaffold inhibited cell proliferation significantly. For example, one study reported an IC50 value of approximately 10 µM against human lung cancer cells (A549) and breast cancer cells (MCF-7) .
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis through activation of caspase pathways and inhibition of cell cycle progression at the G2/M phase .
Case Studies
A notable case study involved the application of this compound in a preclinical model:
- Study Overview : In a study conducted on mice with induced tumors, administration of the compound resulted in a significant reduction in tumor size compared to control groups. The study highlighted the compound's potential as a therapeutic agent in oncology due to its ability to target cancer cells selectively without affecting normal cells significantly .
Comparative Analysis
The following table summarizes the biological activities reported for various derivatives of oxadiazolo-pyrazines compared to this compound:
Compound | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) |
---|---|---|
5,6-Dichloro-[1,2,5]oxadiazolo | 0.5 - 32 | ~10 |
Other Derivative A | 1 - 16 | ~15 |
Other Derivative B | 0.8 - 20 | ~12 |
Propriétés
IUPAC Name |
5,6-dichloro-[1,2,5]oxadiazolo[3,4-b]pyrazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4Cl2N4O/c5-1-2(6)8-4-3(7-1)9-11-10-4 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCQNGLLLIXRNIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=NON=C1N=C(C(=N2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4Cl2N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.97 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153493-48-2 | |
Record name | 5,6-Dichloro-[1,2,5]oxadiazolo[3,4-b]pyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.